3-(1,3-Dioxolan-2-ylidene)-3H-indene-1-carbonitrile
Overview
Description
3-(1,3-Dioxolan-2-ylidene)-3H-indene-1-carbonitrile is a heterocyclic compound that features a unique structure combining a dioxolane ring and an indene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-Dioxolan-2-ylidene)-3H-indene-1-carbonitrile typically involves multicomponent reactions. One efficient method involves the reaction of ninhydrin, malononitrile, and various diamines in a water medium under catalyst-free conditions. This approach is environmentally friendly and yields high purity products with minimal waste .
Industrial Production Methods: Industrial production of this compound can leverage the same multicomponent reaction strategy, scaled up to meet production demands. The use of green chemistry principles, such as water as a solvent and catalyst-free conditions, ensures that the process is both sustainable and economically viable .
Chemical Reactions Analysis
Types of Reactions: 3-(1,3-Dioxolan-2-ylidene)-3H-indene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxolane oxides, while substitution reactions can produce a range of substituted indene derivatives .
Scientific Research Applications
3-(1,3-Dioxolan-2-ylidene)-3H-indene-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Mechanism of Action
The mechanism by which 3-(1,3-Dioxolan-2-ylidene)-3H-indene-1-carbonitrile exerts its effects involves interactions with various molecular targets. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, influencing biological processes such as cell growth and apoptosis .
Comparison with Similar Compounds
- 1,3-dioxo-2-indanilidene-heterocyclic scaffolds
- Indenoquinoxaline derivatives
- Imidazolidin-2-ylidene-indenedione
Uniqueness: 3-(1,3-Dioxolan-2-ylidene)-3H-indene-1-carbonitrile stands out due to its combination of a dioxolane ring and an indene moiety, which imparts unique chemical and physical properties. This structural uniqueness makes it a valuable compound for various applications, particularly in the synthesis of novel organic molecules and materials .
Properties
CAS No. |
474024-38-9 |
---|---|
Molecular Formula |
C13H9NO2 |
Molecular Weight |
211.22 g/mol |
IUPAC Name |
3-(1,3-dioxolan-2-ylidene)indene-1-carbonitrile |
InChI |
InChI=1S/C13H9NO2/c14-8-9-7-12(13-15-5-6-16-13)11-4-2-1-3-10(9)11/h1-4,7H,5-6H2 |
InChI Key |
LOFHCHIYFDFUNK-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=C2C=C(C3=CC=CC=C32)C#N)O1 |
Origin of Product |
United States |
Synthesis routes and methods I
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